molecular formula C20H22N2O2 B3364519 (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate CAS No. 1159883-16-5

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

Cat. No.: B3364519
CAS No.: 1159883-16-5
M. Wt: 322.4
InChI Key: KKHIFBVXMMTWHI-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is a chiral piperazine derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it a critical scaffold in medicinal chemistry and drug discovery research . The compound is offered in specific enantiomeric forms, such as the (S)-enantiomer (CAS# 888972-50-7), which allows for the stereoselective synthesis of targeted molecules . Its primary research application lies in its role as a versatile building block for the development of novel pharmaceutical compounds, particularly in constructing peptide mimetics and other bioactive molecules where the piperazine moiety can significantly influence pharmacokinetic properties and receptor binding affinity . The Fmoc protecting group is highly valuable in synthetic chemistry as it can be readily removed under mild basic conditions, facilitating smooth deprotection without affecting other sensitive functional groups in the molecule . The molecular formula of the base compound is C20H22N2O2, with a molecular weight of 322.40 g/mol . For experimental convenience, the compound is also commonly available as a hydrochloride salt (CAS# 1159826-45-5) to enhance its stability and solubility . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHIFBVXMMTWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with 2-methylpiperazine in the presence of a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to three Fmoc-protected piperazine analogs:

Compound Name Substituent(s) on Piperazine Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (Target) 2-Methyl C₂₀H₂₂N₂O₂ 322.40 Methyl group at C2 position
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride [CAS: 215190-22-0] None C₂₀H₂₁ClN₂O₂ 356.85 Lacks methyl group; higher polarity
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid [CAS: 219312-90-0] Carboxylic acid at C2 C₂₁H₂₀N₂O₄ 364.40 Carboxylic acid substituent
(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate [CAS: 1119449-40-9] 3-Ketone C₂₀H₂₀N₂O₃ 336.39 Oxo group at C3; altered ring reactivity

Key Observations :

  • The 2-methyl group in the target compound increases steric hindrance, reducing nucleophilic reactivity at the adjacent nitrogen compared to unsubstituted analogs .
  • 3-Oxopiperazine derivatives exhibit distinct electronic properties due to conjugation of the ketone group, influencing hydrogen-bonding interactions .

Physicochemical Properties

Property Target Compound Piperazine-1-carboxylate (CAS: 215190-22-0) 3-Oxopiperazine (CAS: 1119449-40-9)
Melting Point 412 K (hydrochloride salt) 178–181°C (free base) 152–154°C (free base)
Solubility Soluble in acetone, DCM Moderate in polar solvents (e.g., MeOH) High in DCM, low in water
Chromatographic Retention Longer retention (HPLC) Shorter retention due to higher polarity Intermediate retention

Notes:

  • The hydrochloride salt form of the target compound improves crystallinity and stability, making it preferable for storage and handling .
  • 3-Oxopiperazine derivatives show reduced thermal stability compared to methyl-substituted analogs .
Target Compound :
  • Regioselective Protection : The 2-methyl group directs Fmoc protection to the less hindered nitrogen, achieving >98% regioselectivity in synthesis .
  • Pharmaceutical Intermediates: Used in the synthesis of γ-alkyl β-hydroxy α-amino acids and PROTACs .
Comparators :
  • Unsubstituted Piperazine-1-carboxylate : Lacks regioselectivity control, leading to mixed products in multi-step syntheses .
  • 3-Oxopiperazine : Serves as a precursor for β-turn mimetics in peptide design but requires additional stabilization steps .

Research Findings and Challenges

  • Crystallographic Studies : The target compound’s R-configuration was confirmed via Flack’s parameter refinement (x = -0.04), ensuring enantiopurity in drug intermediates .
  • Stability Issues : Fmoc-protected analogs degrade under prolonged exposure to light or moisture, necessitating storage at 2–8°C .
  • Synthetic Yields : The target compound achieves 55% yield in optimized protocols, outperforming 3-oxopiperazine derivatives (52%) but lagging behind unsubstituted analogs (57–61%) .

Biological Activity

(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is an organic compound with the molecular formula C20H22N2O2C_{20}H_{22}N_{2}O_{2}. This compound is characterized by a fluorenyl group linked to a methylpiperazine moiety through a carboxylate ester bond. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The fluorenyl group can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions, modulating the activity of target molecules. This interaction can lead to various biological effects, including potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism may involve apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : There are indications that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntitumor, antimicrobial, anti-inflammatory
This compound hydrochlorideSimilarEnhanced solubility, potential for improved bioavailability
(S)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylateSimilarStereochemical variations affecting biological activity

Study 1: Antitumor Activity Assessment

In a study evaluating the cytotoxic effects of this compound against the MCF-7 cell line, researchers found that the compound exhibited significant dose-dependent cytotoxicity. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives showed higher efficacy than standard antibiotics, suggesting a potential role in developing new antimicrobial agents.

Study 3: Inflammatory Response Modulation

Research on the anti-inflammatory properties revealed that the compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for (9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate?

Answer:
The synthesis typically involves regioselective mono-N-protection of 2-methylpiperazine using Fmoc chloride (9-fluorenylmethyl chloroformate). A representative procedure involves:

  • Step 1: Dropwise addition of Fmoc chloride in acetone to a solution of 2(R)-methylpiperazine under controlled temperature (289–298 K) .
  • Step 2: Stirring for 1.5 hours, followed by filtration and washing with acetone to isolate the hydrochloride salt.
  • Yield Optimization: Reaction time, solvent polarity (acetone), and stoichiometric ratios are critical. The reported yield is ~55% with HPLC purity >98% .

Advanced: How do reaction conditions influence the regioselectivity of mono-N-protection in 2-methylpiperazine derivatives?

Answer:
Regioselectivity is governed by:

  • Steric and Electronic Factors: The methyl group on the piperazine ring directs Fmoc protection to the less hindered nitrogen atom.
  • Solvent and Temperature: Polar aprotic solvents (e.g., acetone) enhance solubility and reaction homogeneity, while lower temperatures (e.g., 289 K) minimize side reactions like di-protection .
  • Catalytic Additives: Base catalysts (e.g., NEt₃) are avoided to prevent deprotonation-induced side reactions. Confirmation of regioselectivity requires X-ray crystallography, as traditional spectroscopy may not resolve structural ambiguities .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the Fmoc group (δ ~7.7–7.3 ppm for aromatic protons) and piperazine backbone (δ ~3.0–4.0 ppm for N-CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., M+1 = 323) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) and detects unreacted starting materials .

Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?

Answer:

  • X-ray Crystallography: Used to unambiguously determine absolute stereochemistry and regioselectivity when NMR/HRMS are insufficient. For example, Flack’s parameter refinement (-0.04) confirmed the 6R configuration in the hydrochloride salt .
  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or reference compounds .

Application: How is this compound utilized in peptide synthesis and drug development?

Answer:

  • Peptide Synthesis: The Fmoc group acts as a temporary protecting group for amines, enabling solid-phase peptide synthesis (SPPS). Its stability under basic conditions and cleavage via piperidine makes it ideal for iterative coupling .
  • Drug Development: Piperazine derivatives are pharmacophores in kinase inhibitors and GPCR modulators. The methyl substituent enhances metabolic stability, while the Fmoc group facilitates conjugation to biomolecules .

Safety: What are the key handling precautions for this compound?

Answer:

  • Hazard Classification: Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 3) .
  • Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How does the Fmoc group enhance the compound’s utility in medicinal chemistry?

Answer:

  • Stability: Resists acidic/basic hydrolysis during peptide elongation.
  • Solubility: The fluorenyl moiety improves solubility in organic solvents (e.g., DMF, DCM), facilitating coupling reactions .
  • Orthogonal Deprotection: Cleaved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile protecting groups (e.g., Boc) .

Contradictions: How to address inconsistent yields in large-scale synthesis?

Answer:

  • Scale-Up Challenges: Aggregation or incomplete mixing in larger batches. Use slow addition of reagents and optimized stirring rates.
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (acetone/hexane) improves yield and purity .

Analytical: What techniques characterize crystallinity and molecular packing?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Reveals intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and packing efficiency (66.7% by PLATON analysis) .
  • Differential Scanning Calorimetry (DSC): Determines melting points (e.g., 412 K) and phase transitions .

Advanced: What are the implications of chirality in this compound’s biological activity?

Answer:

  • Stereochemical Purity: The (R)-configuration at C6 is critical for binding to chiral targets (e.g., enzymes). Racemization during synthesis is monitored via chiral HPLC or circular dichroism (CD) .
  • Biological Relevance: Enantiopure piperazines exhibit higher selectivity in drug-receptor interactions, reducing off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate
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(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

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